molecular formula C24H23N5O7 B1624577 (4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate CAS No. 253426-51-6

(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate

Cat. No.: B1624577
CAS No.: 253426-51-6
M. Wt: 493.5 g/mol
InChI Key: VHFVCDUPECNYSM-UHFFFAOYSA-N
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Description

(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate is a complex organic compound characterized by its unique structure, which includes both azo and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate typically involves multiple steps, starting with the preparation of the azo compound. The azo compound is synthesized by diazotization of 4-nitroaniline followed by coupling with aniline. The resulting azo compound is then reacted with ethyl bromoacetate to form the ester. The final product is obtained by esterification with 4-nitrophenol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The azo group can be reduced to hydrazo compounds.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium dithionite or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug intermediate.

    Industry: Used in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism by which (4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate exerts its effects involves interactions with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active compounds that participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in having a substituted aromatic ring but differs in functional groups.

    Intermetallic compounds: While not structurally similar, they share applications in industrial processes.

Properties

IUPAC Name

(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O7/c1-2-27(15-16-35-17-24(30)36-23-13-11-22(12-14-23)29(33)34)20-7-3-18(4-8-20)25-26-19-5-9-21(10-6-19)28(31)32/h3-14H,2,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFVCDUPECNYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443283
Record name NF31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253426-51-6
Record name NF31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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